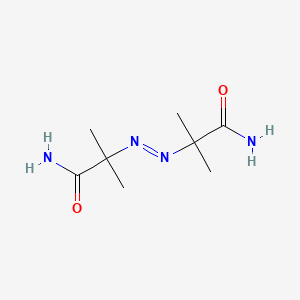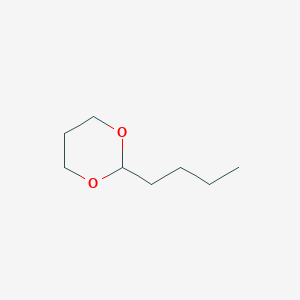
2-Butyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The butyl group is attached to the second carbon atom of the ring. 1,3-Dioxanes are known for their stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Butyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Alternatively, ethyl orthoformate and a catalytic amount of NBS can be used in an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions is common . The process ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Butyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: With reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involving nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in diethyl ether or Grignard reagents in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes or enol ethers
科学的研究の応用
2-Butyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as a stabilizer for certain chemical formulations
作用機序
The mechanism of action of 2-Butyl-1,3-dioxane involves its interaction with various molecular targets and pathways. As a solvent, it can stabilize reactive intermediates and facilitate chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
1,3-Dioxane: A parent compound with similar chemical properties but without the butyl group.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity and stability.
1,3-Dioxolane: A five-membered ring analog with different physical and chemical properties
Uniqueness
2-Butyl-1,3-dioxane is unique due to the presence of the butyl group, which imparts specific steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it distinct from other 1,3-dioxanes and related compounds .
特性
CAS番号 |
5695-66-9 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
2-butyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-2-3-5-8-9-6-4-7-10-8/h8H,2-7H2,1H3 |
InChIキー |
MUEWGQPDSSHYTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1OCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


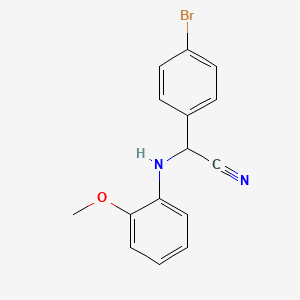
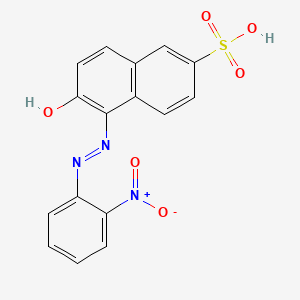
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
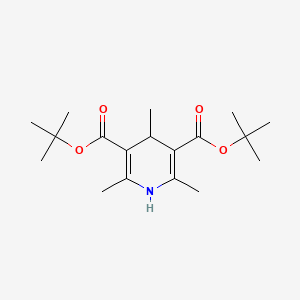
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
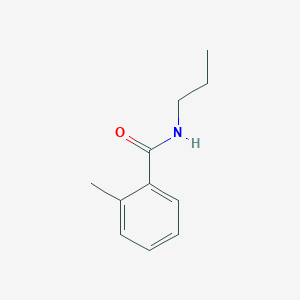
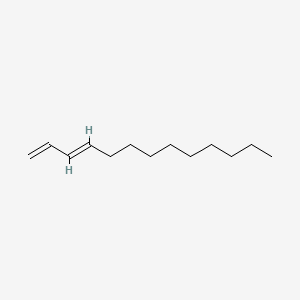
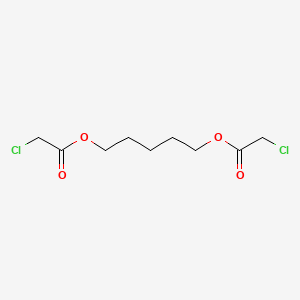
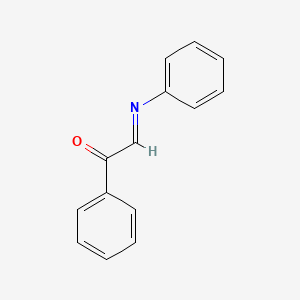
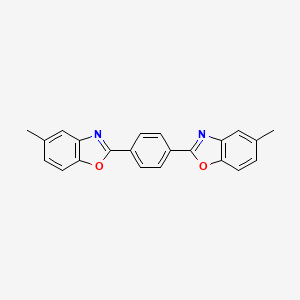
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
